

# XMD8-87 (CAS RN: 1234480-46-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | XMD8-87   |           |
| Cat. No.:            | B15578104 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **XMD8-87**, a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (also known as Ack1). This document consolidates key data, outlines detailed experimental protocols, and visualizes associated signaling pathways and research workflows to support ongoing and future research in oncology and related fields.

# **Core Compound Details**



| Parameter           | Value                                                                                                                                    | Reference |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number          | 1234480-46-6                                                                                                                             | [1][2]    |
| Synonyms            | ACK1-B19                                                                                                                                 | [2]       |
| Molecular Formula   | C24H27N7O2                                                                                                                               | [3][4]    |
| Molecular Weight    | 445.52 g/mol                                                                                                                             | [3][4]    |
| Chemical Name       | 5,11-Dihydro-2-[[2-methoxy-4-<br>(4-methyl-1-<br>piperazinyl)phenyl]amino]-11-<br>methyl-6H-pyrimido[4,5-b][5]<br>[6]benzodiazepin-6-one | [1]       |
| Mechanism of Action | ATP-competitive inhibitor of TNK2                                                                                                        | [7]       |

# **Quantitative Biological Data**

The biological activity of **XMD8-87** has been characterized through various in vitro assays, demonstrating its high potency and selectivity for TNK2 and its oncogenic mutants.

# **In Vitro Potency**



| Target                    | Assay Type          | IC50 (nM) | Kd (nM) | Cell Line /<br>Conditions                    | Reference |
|---------------------------|---------------------|-----------|---------|----------------------------------------------|-----------|
| TNK2 (wild-<br>type)      | ELISA               | 1900      | -       | HEK293T<br>cells<br>expressing<br>human TNK2 | [2]       |
| TNK2 (wild-type)          | Ambit binding assay | -         | 15      | -                                            | [2][7]    |
| TNK2<br>(D163E<br>mutant) | Cell Viability      | 38        | -       | Ba/F3 cells                                  | [1][3][4] |
| TNK2<br>(R806Q<br>mutant) | Cell Viability      | 113       | -       | Ba/F3 cells                                  | [1][3][4] |

## **Off-Target Kinase Profile**

**XMD8-87** exhibits excellent kinome selectivity.[8] The following table summarizes the binding affinities and inhibitory concentrations for key off-target kinases identified through KinomeScan at a screening concentration of 10  $\mu$ M.[8]



| Off-Target Kinase | Kd (nM) (Ambit<br>binding assay) | IC50 (nM)<br>(Invitrogen kinase<br>assay) | Reference |
|-------------------|----------------------------------|-------------------------------------------|-----------|
| BRK               | 37                               | 47                                        | [8]       |
| CSF1R             | 330                              | 428                                       | [8]       |
| DCAMKL1           | 280                              | -                                         | [8]       |
| DCAMKL2           | 690                              | 3200                                      | [8]       |
| FRK               | 96                               | 264                                       | [8]       |
| GAK               | 270                              | -                                         | [8]       |
| TNK1              | 110                              | -                                         | [8]       |

# In Vivo Pharmacokinetics (Mouse Model)

Pharmacokinetic studies in CD1 mice have provided initial insights into the in vivo behavior of **XMD8-87**.[8]

| Parameter                    | Value                                 | Dosing      | Reference |
|------------------------------|---------------------------------------|-------------|-----------|
| Protein Binding (mouse)      | 92%                                   | -           | [8]       |
| Microsomal Stability (t½)    | 27.9 min (mouse),<br>60.8 min (human) | -           | [8]       |
| IV Clearance                 | 150 mL/min/kg                         | 3 mg/kg IV  | [8]       |
| IV Half-life (t½)            | 0.7 hr                                | 3 mg/kg IV  | [8]       |
| Oral Bioavailability<br>(F%) | 5%                                    | 10 mg/kg PO | [8]       |
| Oral AUCinf                  | 56 ng*hr/mL                           | 10 mg/kg PO | [8]       |

# **Signaling Pathway**



TNK2 is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of several receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5] Upon activation by upstream signals, TNK2 can influence multiple pro-tumorigenic pathways, including the PI3K/AKT signaling cascade.[6] **XMD8-87**, by competitively inhibiting the ATP-binding site of TNK2, effectively blocks its kinase activity and the subsequent downstream signaling events.



Click to download full resolution via product page

TNK2 signaling pathway and the inhibitory action of XMD8-87.

### **Experimental Protocols**

The following are detailed methodologies for key experiments frequently cited in the characterization of **XMD8-87**.

#### TNK2 Kinase Assay (In Vitro IC<sub>50</sub> Determination)

This protocol is based on a generic biochemical enzymatic kinase assay format, such as those offered by SelectScreen Kinase Profiling Services, which are commonly used to determine the IC<sub>50</sub> values of kinase inhibitors.[3]

- Reagents and Materials:
  - Recombinant human TNK2 enzyme.
  - Kinase substrate (e.g., a generic tyrosine-containing peptide).
  - XMD8-87 stock solution (in DMSO).
  - ATP solution (at a concentration equal to the Km for TNK2).



- Kinase assay buffer.
- Detection reagent (e.g., ADP-Glo™).
- 384-well assay plates.
- Procedure:
  - 1. Prepare serial dilutions of **XMD8-87** in DMSO. A common starting concentration is 1  $\mu$ M, followed by 10-point, 3-fold serial dilutions.
  - 2. Add the diluted **XMD8-87** or DMSO (vehicle control) to the wells of the 384-well plate.
  - 3. Add the TNK2 enzyme and substrate solution to each well.
  - 4. Initiate the kinase reaction by adding the ATP solution.
  - 5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  - 6. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
  - 7. Measure the signal (e.g., luminescence) using a plate reader.
  - 8. Calculate the percent inhibition for each **XMD8-87** concentration relative to the DMSO control and plot the data to determine the IC<sub>50</sub> value using a suitable software package.

#### **Cell Viability Assay (MTS-based)**

This protocol is adapted from standard MTS-based cell viability assays used to assess the antiproliferative effects of **XMD8-87** on cancer cell lines.[3]

- Reagents and Materials:
  - Ba/F3 cells (parental and those expressing TNK2 mutants).
  - Cell culture medium and supplements.



- XMD8-87 stock solution (in DMSO).
- MTS reagent.
- 96-well cell culture plates.
- Procedure:
  - 1. Seed the Ba/F3 cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
  - 2. Prepare serial dilutions of **XMD8-87** in cell culture medium.
  - Treat the cells with the diluted XMD8-87 or DMSO (vehicle control) and incubate for 72 hours.
  - 4. Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
  - 5. Measure the absorbance at 490 nm using a microplate reader.
  - 6. Calculate the percent cell viability for each treatment condition relative to the DMSO control and determine the IC<sub>50</sub> value.

#### **Western Blotting for TNK2 Phosphorylation**

This protocol outlines the procedure for assessing the inhibition of TNK2 auto-phosphorylation in a cellular context.[9]

- Reagents and Materials:
  - HEK293T cells transiently expressing TNK2.
  - XMD8-87 stock solution (in DMSO).
  - Lysis buffer containing protease and phosphatase inhibitors.
  - Primary antibodies (anti-phospho-TNK2 and anti-total-TNK2).
  - HRP-conjugated secondary antibody.



- Chemiluminescent substrate.
- SDS-PAGE gels and blotting membranes.
- Procedure:
  - Plate HEK293T cells expressing TNK2 and allow them to grow.
  - 2. Treat the cells with various concentrations of **XMD8-87** (e.g., serial dilutions from 5  $\mu$ M down to ~10 nM) or DMSO for a specified duration (e.g., 6 hours).
  - 3. Lyse the cells and quantify the protein concentration.
  - 4. Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.
  - 5. Block the membrane and incubate with the primary antibody against phospho-TNK2.
  - 6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - 7. Detect the signal using a chemiluminescent substrate.
  - 8. Strip and re-probe the membrane with an antibody against total TNK2 to ensure equal protein loading.

# **Experimental Workflow**

The characterization of a novel kinase inhibitor like **XMD8-87** typically follows a structured workflow, from initial discovery to preclinical evaluation.





Click to download full resolution via product page

A typical experimental workflow for the characterization of a kinase inhibitor.



### **Synthesis Outline**

**XMD8-87** belongs to the benzopyrimidodiazepinone class of compounds. While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic strategy for such scaffolds often involves the condensation of an o-phenylenediamine derivative with a suitably functionalized pyrimidine moiety. The synthesis of related 1,5-benzodiazepines has been reported through various methods, including catalyst-free multi-component reactions or procedures involving Lewis acid catalysis.[10][11] The structure of **XMD8-87** suggests a multi-step synthesis culminating in the coupling of the benzopyrimidodiazepinone core with 2-methoxy-4-(4-methylpiperazin-1-yl)aniline.

#### Conclusion

**XMD8-87** is a valuable research tool for investigating the roles of TNK2 in normal physiology and disease, particularly in cancers where TNK2 is overexpressed or mutated. Its high potency and selectivity make it a suitable chemical probe for cellular studies and a promising lead compound for further therapeutic development. This guide provides a foundational resource for researchers working with or interested in **XMD8-87**, facilitating experimental design and data interpretation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. XMD 8-87 | CAS 1234480-46-6 | XMD8-87 | Tocris Bioscience [tocris.com]
- 2. XMD8-87 | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in nonsmall cell lung cancer | Aging [aging-us.com]



- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe XMD8-87 | Chemical Probes Portal [chemicalprobes.org]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [XMD8-87 (CAS RN: 1234480-46-6): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578104#xmd8-87-cas-number-1234480-46-6-details]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com